![molecular formula C5H10ClFN2O B2712638 Piperazine-1-carbonyl fluoride;hydrochloride CAS No. 2411239-01-3](/img/structure/B2712638.png)
Piperazine-1-carbonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1-carbonyl fluoride;hydrochloride is a chemical compound used as a reagent in the synthesis of Esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .
Synthesis Analysis
The synthesis of piperazine derivatives has seen recent developments, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of Piperazine-1-carbonyl fluoride;hydrochloride is C5H9FN2O.ClH . The InChI code is 1S/C5H9FN2O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2;1H .Chemical Reactions Analysis
Piperazine-1-carbonyl fluoride;hydrochloride may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .Physical And Chemical Properties Analysis
The molecular weight of Piperazine-1-carbonyl fluoride;hydrochloride is 168.6 . It is a powder form and has a storage temperature of 4 degrees Celsius .Scientific Research Applications
- Piperazine-containing compounds play a crucial role in drug design due to their impact on physicochemical properties and ease of synthetic manipulation .
- Researchers have explored the use of piperazine-1-carbonyl fluoride hydrochloride as a building block for novel kinase inhibitors and receptor modulators .
- Synthetic methodologies, such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, and Finkelstein alkylation, have been employed to prepare these compounds .
- The piperazine moiety often serves as a basic and hydrophilic group, enhancing the pharmacokinetic properties of the final molecule .
Medicinal Chemistry and Drug Development
Pharmacokinetics Optimization
Click Chemistry and Triazole Synthesis
Mechanism of Action
Target of Action
Piperazine-1-carbonyl fluoride;hydrochloride primarily targets the gamma-aminobutyric acid (GABA) receptors located on muscle membranes. These receptors play a crucial role in regulating muscle tone and neuronal excitability. By binding to these receptors, Piperazine-1-carbonyl fluoride;hydrochloride influences the nervous system’s control over muscle contractions .
Mode of Action
Piperazine-1-carbonyl fluoride;hydrochloride interacts with GABA receptors by acting as an agonist. This interaction leads to the hyperpolarization of nerve endings, which results in the inhibition of neurotransmitter release. Consequently, this causes flaccid paralysis of the targeted muscles, effectively immobilizing them .
Biochemical Pathways
The action of Piperazine-1-carbonyl fluoride;hydrochloride affects the GABAergic pathway. By enhancing the inhibitory effects of GABA, the compound reduces neuronal excitability and muscle contractions. This pathway is crucial for maintaining the balance between excitation and inhibition in the nervous system .
Pharmacokinetics
Piperazine-1-carbonyl fluoride;hydrochloride exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, the compound is absorbed into the bloodstream and distributed to target tissues. It undergoes partial metabolism in the liver and is excreted primarily through the kidneys. These pharmacokinetic properties influence the compound’s bioavailability and duration of action .
Result of Action
The molecular and cellular effects of Piperazine-1-carbonyl fluoride;hydrochloride include the inhibition of muscle contractions and the induction of flaccid paralysis. This results in the effective immobilization of the targeted organisms, making them easier to expel from the body. The compound’s action on GABA receptors ensures a targeted and efficient response .
Action Environment
The efficacy and stability of Piperazine-1-carbonyl fluoride;hydrochloride can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, extreme pH levels or high temperatures may affect the compound’s stability and potency. Additionally, interactions with other medications or substances can alter its effectiveness and safety profile .
: DrugBank
Safety and Hazards
The safety information for Piperazine-1-carbonyl fluoride;hydrochloride includes several hazard statements: H302, H312, H314, H332, H335. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Future Directions
The Piperazine scaffold is a privileged structure frequently found in biologically active compounds. Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc. This is one of the reasons why piperazine based compounds are gaining prominence in today’s research . Future research on the selective C H functionalization of the piperazine ring by a range of interested chemists is encouraged .
properties
IUPAC Name |
piperazine-1-carbonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYIGCUJRPCTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carbonyl fluoride hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.